molecular formula C21H21N3O3 B2696114 4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2379977-63-4

4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2696114
CAS No.: 2379977-63-4
M. Wt: 363.417
InChI Key: LXOAEJKNQPCPPP-UHFFFAOYSA-N
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Description

4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the core heterocyclic structuresThe reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with oxazole, piperidine, and pyridine rings, such as:

Uniqueness

What sets 4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine apart is its specific combination of functional groups and ring structures, which confer unique chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-21(19-13-20(27-23-19)17-6-2-1-3-7-17)24-12-4-5-16(14-24)15-26-18-8-10-22-11-9-18/h1-3,6-11,13,16H,4-5,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOAEJKNQPCPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)COC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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